2-萘基氢磷酸钠

描述

Sodium 2-naphthyl hydrogen phosphate is a chemical compound that has been studied in various contexts, including its role as a substrate for measuring enzymatic activity and its characteristics within chemical syntheses and reactions. Although the exact compound "Sodium 2-naphthyl hydrogen phosphate" was not directly identified, related research on sodium naphthyl phosphates provides insights into their chemical behavior and applications.

Synthesis Analysis

The synthesis of sodium phosphate compounds involves reactions under controlled conditions. For instance, sodium tripolyphosphate is prepared through thermal intermolecular dehydration, demonstrating the complex synthesis routes for sodium phosphate compounds (Banach & Makara, 2011). Another example includes the synthesis of sodium praseodymium polyphosphate, highlighting the diverse synthetic strategies employed for sodium phosphates (Horchani-Naifer, Amami, & Ferid, 2009).

Molecular Structure Analysis

The molecular structure of sodium phosphate compounds varies with the specific type of sodium phosphate. For example, sodium praseodymium polyphosphate has a monoclinic crystal structure, demonstrating the structural diversity of these compounds (Horchani-Naifer et al., 2009).

Chemical Reactions and Properties

Sodium phosphate compounds engage in various chemical reactions, including the cleavage of phosphorus-carbon bonds facilitated by sodium/naphthalene, which is crucial for the synthesis of diphosphines, indicating the reactivity and utility of sodium phosphates in organic synthesis (Chou, Tsao, & Hung, 1986).

Physical Properties Analysis

The physical properties of sodium phosphates, such as thermal behavior, are critical for their applications. The thermal decomposition of sodium tripolyphosphate has been extensively studied, providing insight into the stability and thermal properties of sodium phosphates (Banach & Makara, 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sodium phosphate compounds are influenced by their molecular structure and synthesis route. The study on the stability of sodium phosphate solutions by NMR highlights the importance of structural analysis in understanding the chemical behavior of sodium phosphates (Stachel, Hofmann, & Losso, 1996).

科学研究应用

有机合成

2-萘基氢磷酸钠用于有机合成,特别是在制备双杂环膦酸α-氨基酯方面。这些化合物通过铜(I)催化的炔烃-叠氮环加成反应(CuAAC)合成,这是点击化学的一部分。 该化合物的区域选择性和产率在这方面很重要,因为它可以作为更复杂的复杂有机分子的前体 .

肽酶抑制

由于其结构与羧酸相似,2-萘基氢磷酸钠可作为肽酶抑制剂。 它模拟了生物过程中胺和酯的过渡态,这对研究酶催化反应和药物开发至关重要 .

纳米技术

该化合物在纳米技术中的潜力在于它能够作为纳米粒子合成的还原剂。 它可用于控制纳米粒子的尺寸和形状,这对其在电子、医药和其他领域的应用至关重要 .

安全和危害

Sodium 2-naphthyl hydrogen phosphate may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or inhaled. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Dust/fume/gas/mist/vapors/spray should not be breathed .

Relevant Papers

A paper titled “Recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions” discusses the use of 2-naphthol, a related compound, in various organic transformations . The paper provides a comprehensive review of multicomponent reactions, wherein heterocyclic compounds are synthesized utilizing 2-naphthyl as one of the starting materials .

作用机制

Target of Action

Similar compounds have been used in the synthesis and reactivity of zerovalent iron nanoparticles

Mode of Action

Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds .

Biochemical Pathways

Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have a role in similar biochemical pathways.

Pharmacokinetics

It is known that the compound has high gi absorption and is a p-gp substrate .

Result of Action

Alkali metal naphthalenides have been used to prepare various reactive base metals such as ti (0), mo (0), w (0), or zn (0) . This suggests that Sodium naphthalen-2-yl hydrogenphosphate may have similar effects.

Action Environment

The action of Sodium naphthalen-2-yl hydrogenphosphate can be influenced by various environmental factors. For instance, the stability of alkali metal naphthalenides, which are related compounds, is known to be affected by the type of alkali metal, the type of solvent, the temperature, and the time of storage .

属性

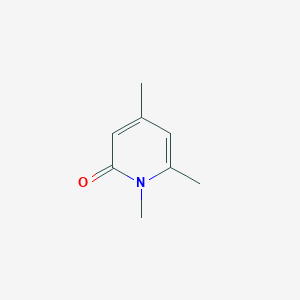

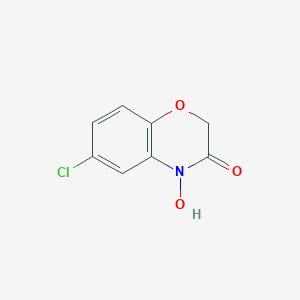

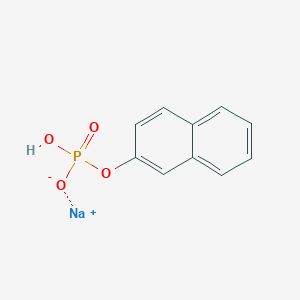

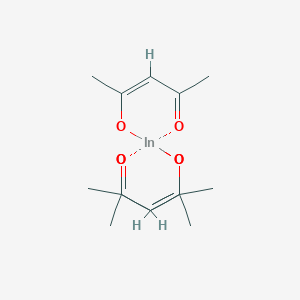

IUPAC Name |

sodium;naphthalen-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O4P.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMHDIFFBHLXTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8NaO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13095-41-5 (Parent) | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00162773 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14463-68-4 | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014463684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-naphthyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)